Pyrrolidine-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-5-7-3-1-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYYOWARFCJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165192 | |
| Record name | Pyrrolidine-1-carbonitrile | |
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Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-88-7 | |
| Record name | 1-Pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-88-7 | |
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| Record name | Pyrrolidine-1-carbonitrile | |
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| Record name | 1-Pyrrolidinecarbonitrile | |
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| Record name | Pyrrolidine-1-carbonitrile | |
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| Record name | Pyrrolidine-1-carbonitrile | |
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| Record name | 1-Pyrrolidinecarbonitrile | |
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Advanced Synthetic Methodologies for Pyrrolidine 1 Carbonitrile and Its Functionalized Derivatives
Strategies for Pyrrolidine-1-carbonitrile Core Synthesis
The construction of the this compound scaffold can be broadly categorized into three main approaches: building the heterocyclic ring from acyclic precursors (de novo cyclization), modifying a pre-existing pyrrolidine (B122466) ring, or assembling the molecule through convergent one-pot multicomponent reactions.
De Novo Cyclization Approaches
De novo synthesis offers the advantage of constructing the pyrrolidine ring with inherent control over substituent placement. One classical approach is the Gabriel Synthesis employing α,ω-dihaloalkanes. In this method, a phthalimide-protected amine reacts with a 1,4-dihalobutane, and subsequent hydrolysis liberates the primary amine, which can then undergo intramolecular cyclization with a nitrile-containing precursor.
A more direct method involves the reductive amination of δ-ketonitriles . For instance, the reaction of a δ-ketonitrile with ammonia (B1221849) under hydrogenation conditions, typically using a palladium on carbon (Pd/C) catalyst, leads to the formation of the pyrrolidine ring. Another powerful strategy for the de novo synthesis of functionalized pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. nih.gov This method allows for the stereocontrolled construction of highly substituted pyrrolidine rings. nih.gov
| De Novo Cyclization Method | Key Reagents | General Conditions | Reported Yield | Reference |
| Gabriel Synthesis | Phthalimide-protected amine, 1,4-dihalobutane | Hydrolysis, intramolecular cyclization | Varies | |
| Reductive Amination | δ-Ketonitrile, Ammonia, H₂ | Pd/C catalyst | Varies | |
| [3+2] Cycloaddition | Azomethine ylide, Alkene | Metal catalyst or thermal | Varies | nih.govnih.gov |
Functionalization of Pre-existing Pyrrolidine Scaffolds
The direct functionalization of a pre-existing pyrrolidine ring is a straightforward and widely used approach to synthesize this compound. A common method involves the cyanation of pyrrolidine using cyanogen (B1215507) bromide (BrCN) . This reaction proceeds via an SN2 mechanism where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of cyanogen bromide.
A less hazardous alternative to cyanogen bromide is the use of trimethylsilyl cyanide (TMSCN) . The reaction of pyrrolidine with TMSCN is often catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), which activates the TMSCN for cyanide transfer. Furthermore, electrochemical methods for the cyanation of secondary amines, including pyrrolidine, using TMSCN have been developed, offering a greener alternative. google.com
The α-functionalization of pyrrolidines has also been explored to introduce aryl groups and other substituents, which can then be followed by N-cyanation to yield functionalized this compound derivatives. nih.govrsc.org
| Functionalization Method | Cyanating Agent | Catalyst/Conditions | Reported Yield | Reference |
| Cyanation | Cyanogen Bromide (BrCN) | - | 65-70% | |
| Cyanation | Trimethylsilyl Cyanide (TMSCN) | ZnI₂ (Lewis Acid) | 80-85% | |
| Electrochemical Cyanation | Trimethylsilyl Cyanide (TMSCN) | Constant current | Not specified | google.com |
One-Pot Multicomponent Reaction Systems
Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single synthetic operation. nih.gov For the synthesis of this compound derivatives, isocyanide-based multicomponent reactions (I-MCRs) have proven to be particularly valuable. For example, a four-component reaction (I-4CR) involving an aldehyde, malononitrile, an isocyanide, and phenanthridine (B189435) can yield phenanthridopyrrolidine derivatives. mdpi.com
Another example is the highly diastereoselective C-H functionalization multicomponent reaction of pyrrolidine, 4-hydroxycoumarin, and a benzaldehyde (B42025) to produce 4-hydroxy-6-methyl-2-pyroneo[2,3-b]pyrrole derivatives. preprints.org While not directly yielding this compound, these methods highlight the power of MCRs in constructing complex pyrrolidine-containing scaffolds which could be further functionalized. Some MCRs can directly incorporate a nitrile group, for instance, in the synthesis of indole (B1671886)–pyridine carbonitrile derivatives. researchgate.net
| Multicomponent Reaction Type | Key Components | Product Type | Reference |
| Isocyanide-based 4-component reaction (I-4CR) | Aldehyde, Malononitrile, Isocyanide, Phenanthridine | Phenanthridopyrrolidine | mdpi.com |
| C-H Functionalization MCR | Pyrrolidine, 4-Hydroxycoumarin, Benzaldehyde | 4-Hydroxy-6-methyl-2-pyroneo[2,3-b]pyrrole | preprints.org |
| Synthesis of Indole-Pyridine Carbonitriles | Various | Indole-Pyridine Carbonitrile | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods to access chiral this compound analogues is of significant interest, particularly for applications in medicinal chemistry.
Chiral Auxiliary-Mediated Methodologies
The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in a reaction. These auxiliaries, often derived from natural products like amino acids or terpenes, are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction and are then removed. umich.edu For instance, N-acylpyrrolidines or N-acyloxazolidinones derived from amino acids can be used to control the stereoselective α-alkylation of the pyrrolidine ring. google.com
In the context of synthesizing chiral pyrrolidine derivatives containing a nitrile group, chiral auxiliaries have been employed in cycloaddition reactions. For example, the use of a chiral auxiliary attached to an azomethine ylide can control the facial selectivity of a [3+2] cycloaddition with a dipolarophile like acrylonitrile, leading to enantiomerically pure pyrrolidine cycloadducts with a carbonitrile handle. umich.edu
| Chiral Auxiliary | Reaction Type | Key Features | Reference |
| Proline-derived auxiliaries | α-Alkylation | Controls stereoselective alkylation of the pyrrolidine ring. | google.com |
| Camphorsultam | [3+2] Cycloaddition | Directs absolute facial selectivity in the cycloaddition with acrylonitrile. | umich.edu |
| 8-Phenylmenthyl ester nitrones | Cycloaddition | Provides N-hydroxy pyrrolidines as single isomers. | nih.gov |
Asymmetric Organocatalytic Approaches
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. e-bookshelf.de Chiral amines, amino acids, and their derivatives are frequently employed as organocatalysts. For the synthesis of chiral pyrrolidines, proline and its derivatives are particularly effective catalysts. researchgate.net
Organocatalyzed asymmetric Michael additions of ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives, can produce highly functionalized and enantioenriched γ-nitro ketones, which are versatile precursors for chiral pyrrolidines. researchgate.net Furthermore, enantioselective organocatalyzed Pictet-Spengler reactions of tryptamines can lead to chiral C3-spirooxindole-pyrrolidines after an oxidative rearrangement. bohrium.com
The direct organocatalytic cyanation of aldehydes has been achieved using chiral diketopiperazines as Brønsted acid catalysts, although the direct asymmetric cyanation of a pre-formed pyrrolidine ring remains a challenging area. e-bookshelf.de
| Organocatalyst Type | Reaction Type | Stereoselectivity | Reference |
| Chiral Pyrrolidine Derivatives | Michael Addition | High diastereo- and enantioselectivity | researchgate.net |
| Chiral Phosphoric Acid | Pictet-Spengler Reaction | High enantioselectivity | bohrium.com |
| Chiral Diketopiperazines | Hydrocyanation of Aldehydes | High enantioselectivity | e-bookshelf.de |
Enantioselective Transformations
The development of enantioselective transformations is crucial for accessing chiral pyrrolidine scaffolds, which are prevalent in many biologically active compounds. nih.gov Modern synthetic chemistry has produced several powerful strategies to control the stereochemistry of these heterocyles.
One effective approach is the use of biocatalysts. Nitrilase enzymes, for example, have been successfully employed in the enantioselective transformation of racemic pyrrolidine carbonitriles. This method can provide access to valuable non-proteinogenic amino acids like (S)-pyrrolidine-3-carboxylic acid from their corresponding nitrile precursors. mdpi.com
Metal-catalyzed asymmetric reactions represent a cornerstone of enantioselective synthesis. The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a general and powerful route to create diversely functionalized, homochiral pyrrolidines. nih.gov Depending on the catalyst system, either the endo- or exo-cycloadduct can be favored. For instance, Ag(I) catalysts often promote endo-selective cycloadditions, while Cu(I) catalysts can favor the formation of exo-products. nih.gov The use of a chiral auxiliary, such as Oppolzer's camphorsultam, attached to the azomethine ylide can direct the absolute facial selectivity of the cycloaddition, yielding enantiomerically pure products. nih.gov Furthermore, three-component coupling reactions catalyzed by chiral diamines and copper triflate offer a mild and efficient pathway to highly substituted, enantioenriched pyrrolidines. tandfonline.com
Another robust strategy is the intramolecular cyclization of a chiral precursor. A practical, chromatography-free synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid was achieved via a key nitrile anion 5-exo-tet cyclization. rsc.org This step simultaneously forms the pyrrolidine ring and inverts a stereocenter to afford the 1,3,4-trisubstituted chiral product in high yield and excellent enantiomeric excess (94-99% ee). rsc.org
The table below summarizes various enantioselective methods for synthesizing functionalized pyrrolidine derivatives.
| Method | Catalyst/Reagent | Key Features | Product Type | Enantiomeric Excess (ee) |
| Biocatalytic Resolution | Nitrilase (e.g., NIT-108) | Enantioselective hydrolysis of nitriles. | Chiral pyrrolidine carboxylic acids. | Up to 49% ee reported for specific substrates. mdpi.com |
| Asymmetric [3+2] Cycloaddition | Ag(I) or Cu(I) with chiral ligands; Chiral auxiliaries (e.g., camphorsultam). | Forms highly substituted pyrrolidines; Diastereoselectivity (endo/exo) can be tuned. nih.govtandfonline.com | Functionalized chiral pyrrolidines. | High ee, often >90%. rsc.org |
| Nitrile Anion Cyclization | Lithium hexamethyldisilazide (LHMDS) / Diethyl chlorophosphate. | Intramolecular 5-exo-tet cyclization; Clean inversion of stereochemistry. rsc.org | 1,3,4-trisubstituted chiral pyrrolidines. | 94-99% ee. rsc.org |
| Organocatalytic Mannich Reaction | (R)-3-pyrrolidinecarboxylic acid. | Catalyzes reactions of aldehydes/ketones with imines; High anti-selectivity. scirp.org | anti-Mannich products. | Up to >99% ee. scirp.org |
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is increasingly important for developing sustainable chemical processes. This involves using safer solvents, reducing energy consumption, and employing catalytic methods to minimize waste.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govrsc.org For pyrrolidine synthesis, MAOS has been successfully applied to various reactions. For example, the synthesis of N-substituted pyrrolidine derivatives via amination reactions, which resulted in low to no yield with conventional heating, proceeded in excellent yields (70–99%) under microwave irradiation. nih.gov Similarly, microwave heating has been used for the N-alkylation of pyrrolidine-fused chlorin (B1196114) systems, reducing reaction times from 8 hours to just 4 hours. mdpi.com The rapid heating rates associated with microwave irradiation can significantly accelerate reactions, making it a time- and energy-efficient technology. mdpi.comrsc.org
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces hazardous waste and environmental impact. scirp.org Several methods have been developed for the synthesis of pyrrolidine derivatives under solvent-free conditions. Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), has been used for the high-yield synthesis of spiro[indole-pyrrolidine] derivatives at ambient temperature with short reaction times. nih.gov
Microwave irradiation can also be combined with solvent-free conditions. For instance, N-arylfulleropyrrolidines have been synthesized through direct solvent-free reactions under microwave heating. tandfonline.com Furthermore, heterogeneous catalysts, such as chitosan-Cu, can facilitate solvent-free 1,3-dipolar cycloaddition reactions to produce spiropyrrolidines, with the added benefit of easy catalyst separation and reuse. mdpi.com The use of ionic liquids as both catalyst and reaction medium also provides an effective route for solvent-free synthesis. scirp.org
Catalytic methods are fundamental to green chemistry, and the development of efficient, reusable catalysts is a primary focus. Zeolites, particularly ZSM-5, are robust materials that can be modified with metals to create powerful and selective catalysts.
A highly efficient, green, and low-cost process for the one-pot synthesis of N-methylpyrrolidine has been developed using a copper (Cu) and nickel (Ni) modified ZSM-5 catalyst. rsc.orgresearchgate.netrsc.org This process converts 1,4-butanediol (B3395766) and methylamine (B109427) into the target product with a yield exceeding 90%. rsc.org Characterization studies suggest that the high catalytic performance is due to a synergistic effect between Cu and Ni species (present as Cu₂O and NiO) and their high dispersion on the ZSM-5 support. rsc.orgresearchgate.net The catalyst demonstrates good reusability over several runs, highlighting its potential for industrial applications. rsc.org
Separately, a Cu-ZSM-5 catalyst, prepared by impregnating ZSM-5 molecular sieve with copper nitrate (B79036) followed by activation, has been patented for the synthesis of tetrahydropyrrole (pyrrolidine) from tetrahydrofuran (B95107) and ammonia. google.com The design of such bifunctional catalysts is crucial; the properties of Ni/ZSM-5, for example, can be tuned by varying the aluminum and nickel content, which influences the distribution of NiO nanoparticles and charge-compensating Ni²⁺ cations. rsc.org These catalysts have shown high stability and selectivity in various hydrocarbon conversions. nih.govmdpi.com
Purification and Isolation Protocols for Research Scale Synthesis
Effective purification and isolation are critical steps to obtain compounds of high purity for characterization and further use. A variety of techniques are employed at the research scale, ranging from traditional chromatography to more modern, efficient methods.
The most common method for purifying pyrrolidine derivatives is flash column chromatography using silica (B1680970) gel. google.comunipi.it The choice of eluent is critical and is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297); the ratio is adjusted to achieve optimal separation. google.com For basic compounds, a small amount of a tertiary amine (e.g., triethylamine) may be added to the eluent system to prevent streaking on the silica gel. unipi.it Reaction progress and column fractions are often monitored by thin-layer chromatography (TLC). acs.org
However, column chromatography can be time-consuming and uses large volumes of solvent. Consequently, there is growing interest in developing chromatography-free purification methods. acs.orgrsc.org These strategies are particularly advantageous for large-scale synthesis. acs.org Common non-chromatographic methods include:
Recrystallization: This technique is used for solid compounds. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. This was used to purify various pyrrolidone derivatives from solvents like propan-2-ol or methanol. mdpi.com
Distillation: For liquid products, distillation is an effective purification method. A process for purifying crude pyrrolidine involves continuous distillation at reduced pressure to yield a product with over 99% purity and low water content. google.com
Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, pulling it into the aqueous layer. The aqueous layer is then separated, basified, and the purified amine is extracted back into an organic solvent. diva-portal.org
Precipitation: In some cases, the desired product can be selectively precipitated from the reaction mixture. For example, after deprotection of a Boc-protected pyrrolidine using HCl in dioxane, the resulting hydrochloride salt often precipitates as a solid that can be isolated by simple filtration. acs.org
The following table outlines common purification protocols for pyrrolidine derivatives.
| Technique | Description | Typical Application | Advantages | Considerations |
| Flash Column Chromatography | Separation on a silica gel stationary phase with a solvent eluent. google.com | General purpose purification of reaction mixtures. | Widely applicable; good for separating complex mixtures. | Solvent intensive; can be time-consuming. |
| Recrystallization | Purification of a crystalline solid by dissolving in a hot solvent and cooling to form crystals. mdpi.com | Crystalline solid products. | Can provide very high purity; scalable. | Requires a suitable solvent system; product loss in mother liquor. |
| Distillation | Separation of liquids based on differences in boiling points. google.com | Volatile, thermally stable liquid products. | Efficient for large quantities; solvent-free. | Requires thermal stability of the compound. |
| Acid-Base Extraction | Separation based on the differential solubility of a basic compound and its protonated salt form. diva-portal.org | Compounds containing a basic nitrogen atom. | Removes neutral and acidic impurities; often chromatography-free. | Requires multiple extraction and washing steps. |
| Precipitation/Filtration | The product is induced to form a solid from solution and is isolated by filtration. acs.org | Products that are insoluble under specific conditions (e.g., hydrochloride salts). | Simple, fast, and avoids chromatography. | Product must be a stable, easily filtered solid. |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Pyrrolidine 1 Carbonitrile
Mechanistic Investigations of Nitrile Group Transformations
The nitrile group in Pyrrolidine-1-carbonitrile is a key functional group that dictates much of its reactivity. It can undergo several transformations, including nucleophilic additions and cycloadditions, and may participate in tautomeric equilibria.
The chemistry of the nitrile functional group is analogous to that of a carbonyl group, characterized by the electrophilic nature of the carbon atom. ucalgary.ca Consequently, it is susceptible to nucleophilic attack. The reaction mechanism is dependent on the nature of the nucleophile. ucalgary.ca
Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine salt. ucalgary.ca Weaker, neutral nucleophiles, however, typically require acid catalysis to enhance the electrophilicity of the nitrile carbon. ucalgary.ca Protonation of the nitrogen atom by an acid catalyst generates a nitrilium ion, which is significantly more reactive towards nucleophilic attack. ucalgary.carsc.org This activation allows for the addition of weaker nucleophiles like water and alcohols. ucalgary.ca In the context of this compound, the pyrrolidine (B122466) ring can influence the electronic properties of the nitrile group, affecting its reactivity towards various nucleophiles.
The general mechanism for nucleophilic addition to nitriles is a two-step process involving the initial attack of the nucleophile followed by protonation. In base-catalyzed reactions, a hydroxide (B78521) ion, for instance, adds to the nitrile carbon to form an imine anion, which is then protonated by water. libretexts.org In acid-catalyzed hydrolysis, the nitrile is first protonated, followed by the nucleophilic addition of water. libretexts.org
This compound and its derivatives are valuable partners in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions, for the synthesis of five-membered heterocycles. nih.govlibretexts.org In these reactions, an azomethine ylide, acting as a 1,3-dipole, reacts with a dipolarophile, which can be an alkene or alkyne, to form a pyrrolidine ring. nih.gov The nitrile group in these systems often features on the dipolarophile, influencing the regioselectivity and stereoselectivity of the reaction. nih.gov
The mechanism of 1,3-dipolar cycloaddition is a concerted process where the formation of two new sigma bonds occurs simultaneously. libretexts.org The stereochemistry of the resulting pyrrolidine is dependent on the geometry of the azomethine ylide and the dipolarophile. nih.gov For instance, the reaction between an azomethine ylide and an alkenyl dipolarophile can lead to either 3,4-cis or 3,4-trans substituted pyrrolidines. nih.gov These reactions are a cornerstone in the stereoselective synthesis of complex pyrrolidine-containing molecules. nih.govlibretexts.org
| Reaction Type | Reactants | Product | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkenyl Dipolarophile | Substituted Pyrrolidine | Concerted mechanism, high stereocontrol. nih.govlibretexts.org |
| Diels-Alder ([4+2] Cycloaddition) | Diene, Dienophile | Cyclohexene derivative | Thermally allowed, forms six-membered rings. libretexts.orgyoutube.com |
| [2+2] Cycloaddition | Two Alkene units | Cyclobutane derivative | Often requires photochemical conditions. youtube.com |
Tautomerism is the interconversion of structural isomers, typically through the relocation of a proton. wikipedia.org this compound, as a derivative of cyanamide (B42294), can exhibit tautomerism. wikipedia.org Cyanamide itself exists in two tautomeric forms: the dominant N≡C–NH₂ form and the carbodiimide (B86325) form (HN=C=NH). wikipedia.org This equilibrium is a result of the molecule containing both a nucleophilic and an electrophilic site. wikipedia.org For this compound, this would translate to an equilibrium between the N-cyano form and a carbodiimide-like tautomer. The study of N-cyanobenzamides has also shed light on the electronic structure and tautomerism of related ambident ions. scispace.com
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are pivotal in the synthesis of cyclic compounds from linear precursors. rsc.org For derivatives of this compound, particularly those bearing other functional groups, intramolecular cyclization offers a route to more complex heterocyclic systems. Research has shown that N,N-disubstituted cyanamides can undergo eco-friendly and regiospecific intramolecular cyclization reactions involving the cyano and carbonyl groups. nih.gov For example, the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water leads to the formation of 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one derivatives through a regiospecific pathway. nih.gov Similarly, other substituted cyanamides have been shown to cyclize into oxazole (B20620) and imidazole (B134444) derivatives depending on the substrate and reaction conditions. nih.gov These pathways highlight the potential for this compound derivatives to serve as precursors for fused heterocyclic systems.
Intermolecular Reactivity with Diverse Substrates
The intermolecular reactivity of this compound and its derivatives is central to their application in synthesis. A prominent example is the use of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate in the synthesis of Vildagliptin (B1682220), a dipeptidyl peptidase IV (DPP-IV) inhibitor. beilstein-journals.org In this synthesis, the cyanopyrrolidine moiety is introduced by reacting the chloroacetylated precursor with another molecule, demonstrating its utility in constructing complex drug molecules. beilstein-journals.org The cyanamide functional group, in general, can react with alkyl halides to form N,N-dialkylcyanamides, which can be further transformed, showcasing the potential for diverse intermolecular reactions. wikipedia.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrrolidine 1 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of Pyrrolidine-1-carbonitrile. Through one- and two-dimensional experiments, a complete structural map can be assembled.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. The pyrrolidine (B122466) ring contains two distinct sets of protons: those on the carbons adjacent (alpha, α) to the nitrogen atom and those on the carbons beta (β) to the nitrogen.
α-Protons (CH₂-N): These four protons are chemically equivalent and are expected to appear as a triplet. Their proximity to the electron-withdrawing cyano group via the nitrogen atom shifts their resonance downfield.
β-Protons (CH₂-C): These four protons are also chemically equivalent and are expected to appear as a triplet, shifted upfield relative to the α-protons due to their greater distance from the deshielding cyano group. The multiplicity arises from spin-spin coupling with the adjacent α-protons.
The integration of the signals would confirm a 4:4 proton ratio, consistent with the structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| α-CH₂ | ~3.2 - 3.4 | Triplet (t) | 4H |
| β-CH₂ | ~1.9 - 2.1 | Triplet (t) | 4H |
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, three distinct signals are expected:
Nitrile Carbon (C≡N): This quaternary carbon appears significantly downfield in a characteristic region for nitriles.
α-Carbons (C-N): The two equivalent carbons adjacent to the nitrogen appear as a single signal. Their chemical shift is influenced by the attached nitrogen.
β-Carbons (C-C): The two equivalent carbons beta to the nitrogen appear as another distinct signal at the most upfield position.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~118 - 122 |
| α-C | ~45 - 50 |
| β-C | ~24 - 28 |
Two-Dimensional NMR Techniques
To unequivocally confirm the assignments made in 1D NMR, several 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak correlation between the α-protons and the β-protons, confirming their adjacent relationship within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation peak between the α-proton signal and the α-carbon signal, and another between the β-proton signal and the β-carbon signal. The nitrile carbon, having no attached protons, would be absent from this spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. Key correlations would include the α-protons showing a cross-peak to the β-carbons and, importantly, to the nitrile carbon. This latter correlation definitively links the cyano group to the nitrogen atom of the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and for gaining insight into its structural stability. The molecular formula is C₅H₈N₂. nist.govscbt.com
High-resolution mass spectrometry (HRMS) would provide an exact mass measurement of the molecular ion (M⁺˙), which should correspond to the calculated exact mass of 96.0687 g/mol . This confirms the molecular formula.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 96. The fragmentation pattern provides structural confirmation. Key expected fragmentation pathways include:
Loss of a hydrogen radical (H•): Leading to a fragment at m/z 95.
Loss of a cyanide radical (•CN): This would result in a fragment corresponding to the pyrrolidinium (B1226570) cation at m/z 70.
Ring fragmentation: Cleavage of the pyrrolidine ring can lead to various smaller fragments, such as the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment at m/z 68.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 96 | [C₅H₈N₂]⁺˙ (Molecular Ion) | - |
| 95 | [C₅H₇N₂]⁺ | H• |
| 70 | [C₄H₈N]⁺ | •CN |
| 68 | [C₃H₄N₂]⁺˙ | C₂H₄ |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
The most diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, intense band in a relatively uncongested region of the spectrum. Other key absorptions include those from the C-H bonds of the saturated pyrrolidine ring and the C-N bond.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium-Strong |
| 2250 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1470 - 1440 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |
| 1250 - 1150 | C-N Stretch | Tertiary Amine | Medium |
Elemental Analysis (EA) for Stoichiometric Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This technique is crucial for verifying the empirical and molecular formula (C₅H₈N₂). For a pure sample of this compound, the experimentally determined percentages should closely match the theoretically calculated values.
Table 5: Elemental Composition of this compound (C₅H₈N₂)
| Element | Atomic Mass | Molar Mass Contribution (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 60.055 | 62.47% |
| Hydrogen (H) | 1.008 | 8.064 | 8.39% |
| Nitrogen (N) | 14.007 | 28.014 | 29.14% |
| Total | - | 96.133 | 100.00% |
Chromatographic Purity Assessment Techniques
The evaluation of purity is a critical aspect of the chemical characterization of this compound. Chromatographic techniques are instrumental in separating the main compound from any potential impurities, starting materials, or by-products. This section details the application of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative purity assessment of this compound. researchgate.net It allows for the efficient monitoring of reaction progress and the preliminary identification of impurities. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
The choice of the stationary and mobile phases is crucial for achieving optimal separation. Given the polar nature of the this compound molecule, which contains a tertiary amine and a nitrile group, normal-phase TLC is a suitable approach.
Stationary Phase: Standard silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. The polar silanol (B1196071) groups on the silica surface interact with polar analytes, influencing their retention. For compounds like this compound, which has basic characteristics, alumina (B75360) plates can also be considered to potentially improve spot shape and resolution.
Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action. The polarity of the mobile phase is a key parameter that must be optimized to achieve a good separation, with an ideal retention factor (Rf) typically between 0.3 and 0.7 for the main component. A less polar mobile phase will result in lower Rf values, while a more polar mobile phase will cause the compounds to move further up the plate, resulting in higher Rf values.
For this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often effective. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), can help to reduce tailing of the basic pyrrolidine compound by neutralizing acidic sites on the silica gel.
Visualization: Since this compound is not colored, visualization of the separated spots on the TLC plate is necessary. This can be achieved through several methods:
UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots under a UV lamp at 254 nm.
Staining: Various chemical stains can be used to visualize the spots. Common stains for nitrogen-containing compounds include:
Potassium Permanganate (KMnO4) stain: This stain reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
Ninhydrin stain: While typically used for primary and secondary amines, it can sometimes react with tertiary amines upon heating to produce colored spots.
Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Research Findings: A systematic study of different solvent systems can be performed to determine the optimal conditions for the purity assessment of this compound. The retention factor (Rf) for the compound is calculated for each system.
Table 1: Representative TLC Data for this compound on Silica Gel 60 F254 Plates
| Mobile Phase Composition (v/v/v) | Rf of this compound | Observations |
| Hexane:Ethyl Acetate (80:20) | 0.25 | Compact spot, good resolution from non-polar impurities. |
| Dichloromethane:Methanol (95:5) | 0.45 | Good migration, suitable for general purity checks. |
| Ethyl Acetate:Methanol:Triethylamine (90:9:1) | 0.60 | Symmetric spot shape, reduced tailing. |
| Toluene:Acetone (70:30) | 0.35 | Alternative system for separating specific impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by mass spectrometry. silicycle.com This technique is invaluable for the accurate purity assessment and quantitative analysis of this compound, allowing for the detection and identification of trace-level impurities.
Chromatographic Conditions: The choice of the chromatographic column and mobile phase is critical for achieving good separation of this compound from its potential impurities.
Column: Due to its polar nature, reversed-phase (RP) chromatography using a C18 column is a common starting point. However, for highly polar compounds that may have poor retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
Mobile Phase: In reversed-phase mode, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To improve peak shape and ionization efficiency, additives are often included. Formic acid or acetic acid are commonly used to provide a source of protons for positive-ion mode mass spectrometry. For a basic compound like this compound, a buffer such as ammonium (B1175870) formate (B1220265) or ammonium acetate can help to control the pH and improve chromatographic performance. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of compounds with a wider range of polarities.
Mass Spectrometry Parameters: The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the eluting compounds.
Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound. It is a soft ionization method that typically produces the protonated molecule [M+H]+ in positive-ion mode.
Detection: The mass analyzer can be operated in full-scan mode to detect all ions within a certain m/z range, or in selected ion monitoring (SIM) mode to look for specific ions of interest. For quantitative analysis and enhanced selectivity, tandem mass spectrometry (MS/MS) can be used. In this mode, the parent ion of this compound is selected and fragmented, and a specific product ion is monitored.
Research Findings: A validated LC-MS method for the analysis of this compound would involve the optimization of chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and resolution.
Table 2: Typical LC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Source Temperature | 150 °C |
| Scan Range | m/z 50-500 |
| Expected [M+H]+ | m/z 97.08 |
Computational Chemistry and Theoretical Studies on Pyrrolidine 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. nih.gov For Pyrrolidine-1-carbonitrile, DFT calculations can be employed to optimize the molecular geometry to its lowest energy state and to compute various electronic properties. nih.gov This methodology is valuable for predicting the outcomes of chemical reactions and understanding molecular stability. While specific DFT studies focused solely on this compound are not prevalent in publicly available literature, the principles of DFT are widely applied to pyrrolidine (B122466) derivatives to elucidate reaction mechanisms and structural properties. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govschrodinger.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The analysis of the frontier orbitals can describe a molecule's electronic and optical properties. nih.gov For this compound, calculating this energy gap would provide theoretical insights into its reactivity profile.
Table 1: Interpretation of HOMO-LUMO Energy Gap
| Energy Gap Size | Implication | Characteristic |
|---|---|---|
| Large | High Energy Required for Excitation | Low Reactivity, High Kinetic Stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. cornell.edu It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
The MEP map provides crucial information about a molecule's reactivity towards electrophilic and nucleophilic attack. nih.gov
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack and indicate sites that can act as hydrogen bond acceptors.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and represent potential hydrogen bond donor sites.
For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group, indicating a likely site for interaction with electrophiles or participation in hydrogen bonding. cornell.edu This analysis is instrumental in predicting how the molecule will interact with other molecules, including biological receptors. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential binding mechanisms. mdpi.com
Molecular docking simulations can estimate the binding affinity between a ligand like this compound and a biological receptor. mdpi.com The simulation places the flexible ligand into the binding site of a rigid or flexible receptor and calculates a "docking score," often expressed in units like kcal/mol. This score represents the negative of the binding free energy; a more negative score typically indicates a stronger, more favorable binding interaction. biorxiv.org
While specific docking studies for this compound are not widely published, related compounds containing the cyanopyrrolidine scaffold have been extensively studied as inhibitors of serine proteases like Dipeptidyl Peptidase IV (DPP-4). acs.orgnih.govnih.gov In these studies, the cyano group is often predicted to form a key covalent interaction with the catalytic serine residue in the enzyme's active site. nih.gov Predicting the binding affinity of this compound against various receptors would be a first step in identifying its potential biological targets.
Table 2: Example Binding Affinity Data Interpretation
| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Interpretation |
|---|---|---|---|
| Compound X | Receptor A | -9.5 | Strong predicted binding |
| Compound Y | Receptor A | -7.2 | Moderate predicted binding |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying parts of a molecule and observing the effect on its activity, researchers can identify key pharmacophoric features required for interaction with a biological target. mdpi.com
For the cyanopyrrolidine class of compounds, SAR studies have provided significant insights. For instance, in the context of DPP-4 inhibitors, modifications to the pyrrolidine ring and the substituents attached to it have been shown to drastically affect potency and selectivity. acs.orgnih.gov The nitrile group itself is a critical feature for the inhibitory mechanism of many of these compounds. nih.gov An analysis of this compound in comparison to its isomers (e.g., Pyrrolidine-2-carbonitrile) and other derivatives would help elucidate the importance of the position of the cyano group for any observed biological activity. This comparative analysis is fundamental to optimizing lead compounds in drug discovery. acs.org
Simulation of Reaction Mechanisms and Energy Barriers
Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving pyrrolidine derivatives can be meticulously examined. While specific comprehensive studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from computational studies on the formation of the pyrrolidine ring and its derivatives. These studies, often employing quantum chemical modeling based on density functional theory (DFT) and Møller–Plesset perturbation theory of second order (MP2), allow for the detailed exploration of reaction pathways and the calculation of associated energy barriers.
For instance, in the synthesis of pyrrolidinedione derivatives, a multi-stage process involving Michael addition, a Nef-type rearrangement, and subsequent cyclization to form the pyrrolidine ring has been computationally modeled. Such simulations reveal the energy profile of the entire reaction, identifying intermediates and transition states. The energy barrier for each step, which is the activation energy required for the reaction to proceed, can be precisely calculated. In one such study, the energy barrier for the addition of deprotonated nitromethane (B149229) to coumarin, an initial step in forming a substituted pyrrolidine, was calculated to be 21.7 kJ mol⁻¹. In contrast, a subsequent intramolecular proton transfer was found to have a significantly higher energy barrier of 197.8 kJ mol⁻¹.
These computational approaches are crucial for understanding the feasibility and kinetics of a reaction. By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism. For example, the final cyclization step to form the pyrrolidine ring was found to have a very low energy barrier of only 11.9 kJ mol⁻¹, but this is preceded by a tautomerization with a high barrier of 178.4 kJ mol⁻¹, indicating that the tautomerization is a rate-limiting step.
The following table summarizes representative calculated energy barriers for different steps in the formation of a pyrrolidine derivative, illustrating the insights gained from such simulations.
| Reaction Step | Catalyst/Assisting Molecule | Computational Method | Calculated Energy Barrier (kJ mol⁻¹) |
| Deprotonated Nitromethane Addition to Coumarin | None | DFT/MP2 | 21.7 |
| Intramolecular Proton Transfer | None | DFT/MP2 | 197.8 |
| Oxygen Migration (Nef-type rearrangement) | Water | DFT/MP2 | 142.4 |
| Tautomerization for Cyclization | None | DFT/MP2 | 178.4 |
| Pyrrolidine Ring Cyclization | Protonated Carbonyl | DFT/MP2 | 11.9 |
| Lactone Ring Opening | Water | DFT/MP2 | 84.9 |
A cornerstone of simulating reaction mechanisms is the identification and analysis of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods allow for the optimization of these fleeting geometries, which are often impossible to observe experimentally.
In the context of pyrrolidine synthesis, transition state analysis has been instrumental in understanding the stereoselectivity of certain reactions. For example, in the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations have been used to model the transition state for the rate-determining step, which involves the release of N₂ from a 1,1-diazene intermediate. The calculated activation energy for this process was 17.7 kcal/mol.
The geometry of the transition state can reveal important details about the reaction mechanism. For concerted reactions, where multiple bonds are formed or broken simultaneously, the transition state will show partial bonds for all the atoms involved. In contrast, for a stepwise reaction, there will be a distinct transition state for each step.
The table below presents calculated relative energies of intermediates and transition states for the synthesis of a pyrrolidinedione derivative, showcasing the level of detail that can be obtained from transition state analysis.
| Species | Description | Computational Method | Relative Energy (kJ mol⁻¹) |
| Intermediate 2.1 | Michael addition product | DFT/MP2 | -88.7 |
| TS [6.2/7]⁺w | Transition state for cyclization | DFT/MP2 | Not specified, but barrier is 11.9 |
| Intermediate 7 | Cyclized intermediate | DFT/MP2 | -116.9 |
| TS [7/8]⁺2w | Transition state for ring opening (water-assisted) | DFT/MP2 | -22.0 |
| Product 8 | Final pyrrolidinedione product | DFT/MP2 | -199.4 |
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational chemistry can account for these solvation effects through both implicit and explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
Studies on the formation of pyrrolidine derivatives have demonstrated the importance of including solvent effects in the computational models. For instance, the migration of an oxygen atom in a Nef-type rearrangement was found to have the lowest energy barrier (142.4 kJ mol⁻¹) when it was assisted by an additional water molecule in the calculation. Similarly, the proton transfer involved in the opening of a lactone ring during the final stages of the synthesis has a high energy barrier of 199.4 kJ mol⁻¹ in the gas phase, which is significantly reduced to 84.9 kJ mol⁻¹ when assisted by a water molecule.
Conformational Analysis and Pseudorotation Dynamics
The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering motion known as pseudorotation. This conformational flexibility is a key feature of the pyrrolidine scaffold and can be computationally modeled to understand its dynamics. The pseudorotation involves a continuous series of envelope and twist conformations, allowing the ring to alleviate steric strain.
For the parent pyrrolidine molecule, computational studies have identified two main conformers: an axial and an equatorial form, with the equatorial conformer being slightly more stable. The energy barrier for pseudorotation, which is the energy required to move between these conformations, has been determined both experimentally and computationally. Ab initio calculations at the CCSD(T) level suggest an energy preference of 17 cm⁻¹ for the equatorial conformer and a barrier to pseudorotation of 284 cm⁻¹.
The presence of a substituent on the nitrogen atom, such as the carbonitrile group in this compound, is expected to influence the pseudorotation pathway and the relative energies of the conformers. The conformational preferences of N-substituted pyrrolidines have been studied, and it has been found that an N-acyl functionality can drive other substituents into a preferred axial orientation. A computational study on N-substituted pyrrolidines using DFT methods has shown a good correlation between calculated and experimental NMR chemical shifts, validating the accuracy of the computed geometries.
Biological and Pharmacological Research Applications of Pyrrolidine 1 Carbonitrile Derivatives
Design and Synthesis of Pyrrolidine-1-carbonitrile-Based Drug Candidates
The this compound framework serves as a versatile starting point for the creation of new drug candidates. Its inherent structural features are exploited by medicinal chemists to design molecules with specific pharmacological profiles.
Medicinal Chemistry Approaches
The synthesis of drug candidates based on the this compound scaffold often involves the functionalization of a pre-existing pyrrolidine (B122466) ring. nih.govnih.gov A common and effective strategy begins with readily available chiral precursors like L-proline. nih.govmdpi.com This approach ensures the stereochemical integrity of the final compounds, which is often crucial for biological activity.
One key synthetic intermediate is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. nih.govmdpi.com This molecule is strategically designed to allow for the covalent attachment of various amine-containing side chains. The synthesis typically involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group into a carbonitrile via an amide intermediate. nih.govmdpi.com This modular approach enables the systematic modification of the molecule to explore structure-activity relationships (SAR), a fundamental practice in medicinal chemistry aimed at optimizing a compound's potency and selectivity for its biological target. nih.gov Different synthetic schemes allow for the introduction of diverse functional groups, such as adamantyl moieties or fluorinated rings, to fine-tune the pharmacological properties of the resulting derivatives. researchgate.net
Pharmacophore Space Exploration
The concept of a pharmacophore refers to the specific three-dimensional arrangement of molecular features necessary for a drug to interact with its target receptor. The pyrrolidine scaffold is particularly advantageous for exploring this "pharmacophore space". nih.govmdpi.com Unlike flat, aromatic rings, the saturated pyrrolidine ring is non-planar and can adopt various low-energy conformations, a phenomenon known as "pseudorotation". nih.govmdpi.com
This conformational flexibility allows for a more comprehensive, three-dimensional coverage of the space around the molecule. nih.gov By attaching different substituents to the pyrrolidine ring, medicinal chemists can orient key interacting groups (like hydrogen bond donors/acceptors or hydrophobic moieties) in a multitude of spatial arrangements. This increased 3D coverage enhances the probability of discovering a compound that perfectly complements the binding site of a target protein, leading to the development of more potent and selective drug candidates. nih.govmdpi.com
Enzyme Inhibition Studies
Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, playing a critical role in the management of several diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Diabetes Research
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release, making DPP-4 a key target for the treatment of type 2 diabetes. nih.govresearchgate.net
The 2-cyanopyrrolidine moiety is a cornerstone of many potent DPP-4 inhibitors. nih.gov The nitrile group is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. researchgate.net Numerous studies have synthesized and evaluated pyrrolidine-2-carbonitrile (B1309360) derivatives, demonstrating their high inhibitory potency. For example, compound 17a , a 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivative, showed exceptional DPP-4 inhibitory activity and proved effective in lowering blood glucose in animal models of diabetes. This compound's success highlights the potential of this class of molecules as anti-diabetic agents. The drug Vildagliptin (B1682220) is a prominent example of a clinically successful DPP-4 inhibitor built upon this scaffold. nih.govmdpi.com
| Compound | Description | DPP-4 Inhibition (IC50) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
|---|---|---|---|---|
| Compound 17a | 4-Fluoropyrrolidine-2-carbonitrile derivative | 0.017 µM | 1324 | 1164 |
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into glucose. Inhibiting these enzymes can slow down glucose absorption, helping to manage post-meal blood sugar spikes, which is another therapeutic strategy for type 2 diabetes.
Recent research has explored pyrrolidine derivatives as inhibitors of these enzymes. A study involving N-Boc-proline coupled with various aromatic amines yielded compounds with significant inhibitory activity. The 4-methoxy analogue, compound 3g , was particularly noteworthy, showing potent inhibition against both α-amylase and α-glucosidase. These findings suggest that the pyrrolidine scaffold can be adapted to target carbohydrate-metabolizing enzymes effectively.
| Compound | Description | α-Amylase Inhibition (IC50) | α-Glucosidase Inhibition (IC50) |
|---|---|---|---|
| Compound 3a | N-Boc proline amide derivative | 36.32 µg/mL | - |
| Compound 3f | N-Boc proline amide derivative | - | 27.51 µg/mL |
| Compound 3g | 4-methoxy analogue | 26.24 µg/mL | 18.04 µg/mL |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. researchgate.net Certain isoforms, such as hCA I and hCA II, are established drug targets for conditions like glaucoma and epilepsy. researchgate.net
The versatility of the pyrrolidine scaffold has been extended to the design of CA inhibitors. A 2023 study reported the synthesis of novel pyrrolidine-containing benzenesulfonamides and evaluated their inhibitory effects on human CA isoforms I and II (hCA I and hCA II). The benzenesulfonamide (B165840) group is a classic zinc-binding group essential for CA inhibition. By incorporating this pharmacophore into a pyrrolidine structure, researchers developed potent inhibitors. Compound 3b from this series emerged as a highly effective inhibitor against both isoforms, with Ki values in the low nanomolar range, suggesting its potential as a lead compound for developing new CA-targeting therapeutics.
| Compound | Description | hCA I Inhibition (Ki) | hCA II Inhibition (Ki) |
|---|---|---|---|
| Compound 3b | Pyrrolidine-benzenesulfonamide derivative | 17.61 ± 3.58 nM | 5.14 ± 0.61 nM |
COX Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of these enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel anti-inflammatory agents has explored various heterocyclic scaffolds, including those derived from pyrrolidine.
Specifically, a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives, which feature a cyano group on a pyrrolidine-fused ring system, have been synthesized and evaluated as dual COX/5-LOX inhibitors. nih.gov In vitro assays demonstrated that these compounds possess inhibitory activity against both COX-1 and COX-2 isoforms. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were found to be in the low micromolar range. nih.govfrontiersin.org For instance, the tested pyrrolizine derivatives exhibited IC50 values for COX-1 inhibition ranging from 2.45 to 5.69 µM, and for COX-2 inhibition from 0.85 to 3.44 µM. nih.gov This indicates a degree of selectivity towards the COX-2 isoform, which is often a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of COX-1 and COX-2, providing a rationale for their inhibitory activity. nih.govfrontiersin.org
Mcl-1 Inhibition
Myeloid cell leukemia sequence 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many types of cancer, where it contributes to tumor cell survival and resistance to chemotherapy. jptcp.comnih.gov Consequently, Mcl-1 has emerged as a critical target for the development of new anticancer therapies.
In this context, researchers have developed and investigated pyrrolidine derivatives as Mcl-1 inhibitors. A study focused on modifying the amino acid side chain of a lead pyrrolidine compound resulted in a new series of potent Mcl-1 inhibitors. mdpi.com The binding affinities of these compounds were evaluated, revealing significant inhibitory activity. One particular derivative, compound 18 , demonstrated a potent inhibitory constant (Ki) of 0.077 µM, which was more potent than the positive control, Gossypol (Ki = 0.18 µM). mdpi.com Another compound from the series, compound 40 , exhibited good antiproliferative activity against PC-3 prostate cancer cells with a Ki of 8.45 µM, comparable to Gossypol's activity (Ki = 7.54 µM). mdpi.com These findings highlight the potential of the pyrrolidine scaffold in designing effective Mcl-1 inhibitors for cancer therapy. mdpi.comnih.gov
Autotaxin Enzyme Inhibition
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). jptcp.comsemanticscholar.org The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis, making ATX a compelling therapeutic target for diseases like cancer and idiopathic pulmonary fibrosis. jptcp.comnih.gov
The pyrrolidine and 2-pyrrolidinone (B116388) scaffolds have been explored for the development of novel ATX inhibitors. jptcp.com A study by Gerokonstantis et al. involved the synthesis of new derivatives based on S-proline and S-pyroglutamic acid. jptcp.com The in vitro evaluation of these compounds revealed potent inhibitory activity against the ATX enzyme. Notably, boronic acid derivatives emerging from this research, such as compound 89b and 89e , were among the most active, displaying IC50 values of 50 nM and 35 nM, respectively. In contrast, a carboxylic acid derivative, 89d , was the least active, with an IC50 of 800 nM. These results underscore the potential of pyrrolidine-based structures in generating potent and selective inhibitors of the autotaxin enzyme.
| Compound | Core Scaffold | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 89b | Pyroglutamic acid | 50 nM | |
| Compound 89e | Pyroglutamic acid | 35 nM | |
| Compound 89a | Pyroglutamic acid | 700 nM | |
| Compound 89d | Pyrrolidine | 800 nM |
Receptor Modulation and Signaling Pathway Research
GABA-ergic Receptor Interactions
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and GABA-A receptors are crucial targets for drugs treating conditions like epilepsy, anxiety, and insomnia. The modulation of GABA-A receptors can significantly impact neuronal excitability.
Research into the GABA-ergic activities of pyrrolidine derivatives has included computational studies to predict their interaction with GABA receptors. A molecular docking study investigated the binding affinity of several N-substituted pyrrolidine derivatives with the GABA-A receptor (PDB ID: 4COF). This in silico analysis included this compound itself, which was predicted to have a binding affinity of -3.2 kcal/mol. While this binding energy is modest compared to other derivatives in the same study, such as 2-(pyrrolidin-1-yl)ethan-1-amine (-3.7 kcal/mol), it suggests a potential interaction with the receptor. Such computational approaches are valuable for screening and prioritizing compounds for further synthesis and biological testing as potential modulators of the GABA-ergic system.
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 2-(pyrrolidin-1-yl)ethan-1-amine | -3.7 | |
| 1-butyl-1H-pyrrolidine | -3.6 | |
| 2-(1H-pyrrolidin-1-yl)ethan-1-ol | -3.6 | |
| 1-propyl-H-pyrrolidine | -3.4 | |
| This compound | -3.2 |
Chemokine Receptor (e.g., CXCR4) Antagonism
The chemokine receptor CXCR4 and its ligand CXCL12 play a vital role in various physiological processes, but their signaling is also implicated in diseases such as HIV infection, autoimmune disorders, and cancer metastasis. This has made CXCR4 an attractive target for therapeutic intervention.
Novel CXCR4 antagonists based on a pyrrolidine scaffold have been designed, synthesized, and evaluated. Structural optimization of these derivatives led to the identification of highly potent antagonists. A representative compound, 46 , demonstrated a strong binding affinity for the CXCR4 receptor with an IC50 of 79 nM in a competitive binding assay. Furthermore, it potently inhibited the CXCL12-induced cytosolic calcium flux, a key step in CXCR4 signaling, with an IC50 of 0.25 nM. In a transwell invasion assay, this compound also significantly reduced cancer cell migration mediated by the CXCL12/CXCR4 axis. These findings validate the pyrrolidine scaffold as a promising foundation for developing clinically relevant CXCR4 antagonists.
| Assay | Parameter | Result | Reference |
|---|---|---|---|
| Competitive Binding Assay (12G5 Antibody Displacement) | IC50 | 79 nM | |
| CXCL12-Induced Calcium Flux Inhibition | IC50 | 0.25 nM |
Antimicrobial and Antifungal Activity Investigations
The rise of multidrug-resistant pathogens necessitates the continuous search for new antimicrobial and antifungal agents. Heterocyclic compounds, including pyrrolidine derivatives, have been a fertile ground for this research.
A study dedicated to novel pyrrolidine-3-carbonitrile (B51249) derivatives investigated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The results showed that some of the synthesized compounds exhibited significant activity, in some cases comparable to the reference antibiotic, Cephradine. For example, compound 6d was highly active against the Gram-positive bacterium Staphylococcus aureus, producing a 32 mm inhibition zone. Compound 7c was particularly effective against the Gram-negative bacterium Escherichia coli, with a 20 mm inhibition zone, matching the activity of the reference antibiotic.
Other research has explored different classes of pyrrolidine derivatives. Thiazole-based pyrrolidine derivatives have been synthesized and evaluated, with one compound showing selective activity against Gram-positive bacteria, including S. aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values of 30.53 ± 0.42 µg/mL and 21.70 ± 0.36 µg/mL, respectively. Additionally, metal complexes of pyrrolidone thiosemicarbazones have been tested for antifungal activity against species like Aspergillus niger and Candida albicans, demonstrating that the metal complexes possess significant activity where the ligand alone does not.
| Compound | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 6d | Staphylococcus aureus (Gram +) | Inhibition Zone | 32 mm | |
| Compound 7c | Escherichia coli (Gram -) | Inhibition Zone | 20 mm | |
| Cephradine (Control) | Escherichia coli (Gram -) | Inhibition Zone | 20 mm |
| Compound | Microorganism | Activity Measurement | Result (µg/mL) | Reference |
|---|---|---|---|---|
| 4-F-phenyl derivative (11) | Staphylococcus aureus (Gram +) | MIC | 30.53 ± 0.42 | |
| Bacillus cereus (Gram +) | MIC | 21.70 ± 0.36 |
Antibacterial Efficacy (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)
This compound derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrrolidine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. ekb.eg In one study, compound 7c was found to be highly active against Escherichia coli, exhibiting a 20 mm inhibition zone, which was comparable to the reference antibiotic, Cephradine. ekb.eg Another compound, 6d , showed significant activity against the Gram-positive bacterium Staphylococcus aureus with a 32 mm inhibition zone. ekb.eg
Further research into thiazole-based pyrrolidine derivatives revealed that a 4-F-phenyl derivative, compound 11 , exhibited selective antibacterial activity against Gram-positive bacteria, including S. aureus and Bacillus cereus. biointerfaceresearch.com At a concentration of 400 µg, this compound produced inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm against S. aureus and B. cereus, respectively. biointerfaceresearch.com The selective nature of its activity is thought to be related to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
In a separate study, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were synthesized and tested for their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial survival. nih.gov Several of these compounds, including 22a , 22b , 22c , 22d , and 22e , inhibited E. coli DNA gyrase at concentrations similar to the standard drug novobiocin. nih.gov Notably, compound 22c was identified as a potential lead for future research. nih.gov
The following table summarizes the antibacterial activity of selected this compound derivatives:
| Compound | Bacterial Strain | Activity | Reference |
| 7c | Escherichia coli | 20 mm inhibition zone | ekb.eg |
| 6d | Staphylococcus aureus | 32 mm inhibition zone | ekb.eg |
| 11 | Staphylococcus aureus | 30.53 ± 0.42 mm inhibition zone (at 400 µg) | biointerfaceresearch.com |
| 11 | Bacillus cereus | 21.70 ± 0.36 mm inhibition zone (at 400 µg) | biointerfaceresearch.com |
| 22c | Escherichia coli DNA gyrase | IC50 = 120 ± 10 nM | nih.gov |
Antifungal Efficacy (e.g., A. niger, C. albicans)
In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal potential. Studies have shown that certain derivatives exhibit efficacy against fungal strains such as Aspergillus niger and Candida albicans. For example, a series of spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids were synthesized, and compound 44 was identified as a potent antifungal agent against C. albicans, with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL. nih.gov
Another study focused on tetrazole derivatives bearing a pyrrolidine ring as potential antifungal agents against C. albicans. nih.gov Compound 28b , which has a -CH3 substitution, was found to be the most effective antifungal agent in this series. nih.gov Importantly, some of the synthesized compounds in this series showed little to no toxicity against a normal cell line, suggesting a degree of selectivity. nih.gov
Furthermore, research on spiropyrrolidines tethered with thiochroman-4-one (B147511) or chroman-4-one scaffolds revealed that compounds containing a thiochromanone ring displayed significant antifungal activity against all tested fungal strains, often superior to the reference drug Amphotericin B. mdpi.com Compound 4d , which features a bromine atom, was particularly potent against C. krusei and C. glabrata. mdpi.com
The antifungal activity of selected this compound derivatives is summarized in the table below:
| Compound | Fungal Strain | Activity (MIC) | Reference |
| 44 | Candida albicans | 4 μg/mL | nih.gov |
| 28b | Candida albicans | Most effective in series | nih.gov |
| 4d | Candida krusei | Potent activity | mdpi.com |
| 4d | Candida glabrata | Potent activity | mdpi.com |
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound derivatives are attributed to various mechanisms of action. One of the key mechanisms identified is the inhibition of essential bacterial enzymes. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.
Another proposed mechanism of action involves the disruption of the fungal cell membrane. Synthetic drugs like the azole group of antifungals, which includes imidazoles and triazoles, function by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. ijbpsa.com While not explicitly detailed for all this compound derivatives, this is a common pathway for antifungal agents and may be relevant for some of these compounds.
Furthermore, some antifungal agents, such as echinocandins, disrupt the fungal cell wall by inhibiting the synthesis of β-1,3-glucan. ijbpsa.com The diverse structural modifications possible within the this compound class of compounds suggest that their mechanisms of action may be varied and target different cellular components and pathways in both bacteria and fungi.
Anticancer and Antitumor Research Potential
The pyrrolidine scaffold is a prominent feature in many compounds with anticancer activity. researchgate.net Derivatives of this compound have been actively investigated for their potential as antitumor agents, with research focusing on their ability to induce apoptosis and inhibit metastasis.
A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com
In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. nih.gov A derivative bearing a 5-nitrothiophene moiety, compound 13 , was identified as the most active against all tested cell lines, with EC50 values of 2.50 ± 0.46 µM against IGR39 (melanoma), 3.63 ± 0.45 µM against PPC-1 (prostate cancer), 5.10 ± 0.80 µM against MDA-MB-231 (triple-negative breast cancer), and 5.77 ± 0.80 µM against Panc-1 (pancreatic carcinoma). nih.gov
The following table presents the anticancer activity of selected this compound derivatives:
| Compound | Cancer Cell Line | Activity | Reference |
| 1,3,4-oxadiazolethione derivative | A549 (lung) | Reduced viability to 28.0% | mdpi.com |
| 4-aminotriazolethione derivative | A549 (lung) | Reduced viability to 29.6% | mdpi.com |
| 13 (with 5-nitrothiophene) | IGR39 (melanoma) | EC50 = 2.50 ± 0.46 µM | nih.gov |
| 13 (with 5-nitrothiophene) | PPC-1 (prostate) | EC50 = 3.63 ± 0.45 µM | nih.gov |
| 13 (with 5-nitrothiophene) | MDA-MB-231 (breast) | EC50 = 5.10 ± 0.80 µM | nih.gov |
| 13 (with 5-nitrothiophene) | Panc-1 (pancreatic) | EC50 = 5.77 ± 0.80 µM | nih.gov |
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain spiro[pyrrolidine-3,3-oxindoles] can inhibit the growth of human breast cancer cell line MCF-7 by inducing apoptotic cell death. nih.gov The most active compound in this series, 38i , had an EC50 value of 3.53 µM. nih.gov
Further investigation into the apoptotic pathway revealed that some pyrrolidine derivatives mediate cell death through the increased activation of caspase-3 proteins. frontiersin.org Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspase-3 is a key event that leads to the cleavage of various cellular proteins and ultimately results in the dismantling of the cell.
Additionally, myeloid cell leukemia sequence 1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family, has been identified as a target for some pyrrolidine derivatives. nih.gov By inhibiting Mcl-1, these compounds can promote apoptosis in cancer cells. One such derivative, compound 18 , exhibited potent inhibitory activity towards Mcl-1 with a Ki value of 0.077µM. nih.gov
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. This compound derivatives have also been explored for their potential to inhibit metastasis. The chemokine receptor CXCR4 is known to play a crucial role in cancer metastasis. nih.govfrontiersin.org
Researchers have designed and synthesized pyrrolidine-containing derivatives that act as antagonists of the CXCR4 receptor. nih.govfrontiersin.org One such compound, 26 , which incorporates pyridine, piperazine, and pyrimidine (B1678525) rings along with the pyrrolidine scaffold, was identified as a potent CXCR4 antagonist with a strong binding affinity to the receptor (IC50 = 79 nM). nih.govfrontiersin.org This compound was also capable of inhibiting CXCL12-induced cytosolic calcium flux, a downstream signaling event of CXCR4 activation. nih.govfrontiersin.org By blocking the CXCR4 pathway, these derivatives have the potential to interfere with the metastatic process.
Neuroprotective and Neurological Disorder Research
The versatility of the pyrrolidine scaffold extends to the field of neuroscience, with derivatives being investigated for their neuroprotective effects and potential in treating neurological disorders. Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by cognitive decline, and deficits in brain acetylcholine (B1216132) and oxidative stress are considered key pathogenic factors. nih.gov
Novel pyrrolidine-2-one derivatives have been examined for their effects on learning and memory deficits in a mouse model of cognitive impairment induced by scopolamine. nih.gov These derivatives were found to be effective in ameliorating the behavioral and biochemical changes caused by scopolamine, with their efficacy being comparable to the standard drug donepezil. nih.gov The study evaluated various parameters, including acetylcholinesterase (AChE) activity, lipid peroxidation, and levels of antioxidants such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). nih.gov
Furthermore, pyrrole-based compounds have been evaluated for their neuroprotective and antioxidant potential in in-vitro models of neurotoxicity. mdpi.com These compounds demonstrated significant neuroprotective and antioxidant effects in models of oxidative stress. mdpi.com The promising results from these studies suggest that this compound derivatives could be valuable candidates for the development of new therapies for cognitive deficits and neurodegenerative diseases.
Anti-inflammatory and Analgesic Properties
Derivatives of pyrrolidine have been investigated for their potential to treat inflammation and pain. frontiersin.org Research has shown that certain pyrrolidine-containing compounds exhibit significant anti-inflammatory and analgesic effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. mdpi.com
One study focused on the synthesis of new pyrrolidine derivatives and evaluated their effects in vivo. Among the synthesized compounds, two molecules, designated A-1 and A-4, demonstrated the highest anti-inflammatory and analgesic activities, respectively. nih.gov These findings suggest that specific structural modifications to the pyrrolidine scaffold can optimize these therapeutic properties, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, pyrrolidinomorphinane derivatives have shown activity in writhing tests in mice, an effect that was antagonized by naloxone, suggesting mediation through the opioid system. drugs.com These compounds also displayed anti-inflammatory activity in formalin and histamine-induced edema models, indicating that their analgesic effect may be partly due to their anti-inflammatory action. drugs.com
Further research into a class of pyrrole (B145914) derivatives, including a nitrile-containing compound, identified their inhibitory effects on COX-1 and COX-2. One nitrile derivative proved to be highly selective and potent against COX-2, with activity comparable to the established drug Celecoxib. mdpi.com This highlights the potential of incorporating a carbonitrile group into a pyrrolidine-related structure to achieve selective COX-2 inhibition, a key goal in developing safer anti-inflammatory agents. mdpi.com
| Compound Class | Key Findings | Mechanism of Action (Postulated) | Reference |
|---|---|---|---|
| Novel Pyrrolidine Derivatives | Compound A-1 showed the highest anti-inflammatory effect; Compound A-4 showed the highest analgesic effect. | Inhibition of COX-1 and COX-2 enzymes. | nih.gov |
| Pyrrolidinomorphinane Derivatives | Demonstrated analgesic effects in writhing tests and anti-inflammatory activity in edema models. | Analgesia mediated by the opioid system; anti-inflammatory involvement in pain inhibition. | drugs.com |
| Pyrrole Derivatives (with Nitrile group) | A nitrile-containing compound showed high potency and selectivity for COX-2 inhibition, comparable to Celecoxib. | Selective inhibition of the COX-2 enzyme. | mdpi.com |
Anticonvulsant Activities
The pyrrolidine scaffold is a core component of several anticonvulsant drugs, and research continues to explore new derivatives for the treatment of epilepsy. drugbank.comnih.gov Studies have evaluated novel pyrrolidin-2-one derivatives for their ability to protect against seizures in established animal models, such as the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure tests. mdpi.com
In one study, three pyrrolidin-2-one derivatives were identified as having significant anticonvulsant activity. One compound, EP-40, was effective in the MES test, while two others, EP-42 and EP-46, showed activity in the PTZ model. mdpi.com The mechanism for these compounds is thought to be related to their affinity for serotonin (B10506) 5-HT1A or α1-adrenergic receptors, as well as potential GABA-ergic activity, as the derivatives are analogs of gamma-aminobutyric acid (GABA). mdpi.com
Other research has focused on 1-acyl-2-pyrrolidinone derivatives, which also showed anticonvulsant effects against picrotoxin-induced seizures. nih.gov The activity of these compounds is believed to stem from the release of GABA via hydrolysis in the body. nih.gov This demonstrates a prodrug strategy where the pyrrolidine derivative is metabolized to release the active inhibitory neurotransmitter. The pyrrolidine-2,5-dione ring, found in the established antiepileptic drug ethosuximide, is another key structure that is being explored for new anticonvulsant agents. ekb.eg
| Compound Series | Screening Model | Active Compounds | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyrrolidin-2-one Derivatives | Maximal Electroshock (MES) | EP-40 | Affinity to serotonergic or α1-adrenergic receptors. | mdpi.com |
| Pyrrolidin-2-one Derivatives | Pentetrazole (PTZ) | EP-42, EP-46 | GABA-ergic activity. | mdpi.com |
| 1-Acyl-2-pyrrolidinone Derivatives | Picrotoxin-induced seizure | 1-decanoyl-2-pyrrolidinone, 1-dodecanoyl-2-pyrrolidinone | Hydrolysis to release GABA. | nih.gov |
| Pyrrolidine-2,5-dione Derivatives | MES, 6 Hz, scPTZ tests | Multiple hybrid compounds | Hybrid of GABA-mimetic and other CNS-active pharmacophores. | ekb.eg |
Role as Impurities in Pharmaceutical Manufacturing
While this compound and its derivatives are valuable for their therapeutic potential, they can also appear as process-related impurities in the synthesis of other active pharmaceutical ingredients (APIs). The presence of such impurities, even in small amounts, is a critical concern for drug quality, safety, and efficacy. beilstein-journals.org
A prominent example of a pyrrolidine-carbonitrile derivative appearing as an impurity is in the manufacturing of Vildagliptin, an oral anti-diabetic drug. nih.govresearchgate.net Vildagliptin itself is a derivative of pyrrolidine-2-carbonitrile. unina.it During its synthesis, a process-related impurity, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, has been detected in different batches. nih.govresearchgate.net
The presence of this and other impurities necessitates rigorous quality control and the development of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify them. nih.govresearchgate.net Regulatory bodies require that impurities in drug substances be identified and controlled within strict limits. The synthesis of reference standards for these impurities is crucial for their accurate quantification in the final API. For instance, a practical, high-yield, four-step synthesis for the main impurity of Vildagliptin has been developed to serve as a reference marker in analytical testing, ensuring the chemical purity of the final drug product. unina.it
Controlling impurities is vital because they can potentially affect the stability and efficacy of the drug. beilstein-journals.org In the case of the Vildagliptin impurity, it was noted to be unstable and degrade into another, more stable compound. nih.govresearchgate.net Understanding the formation and degradation pathways of such impurities is essential for optimizing the manufacturing process to minimize their presence, thereby ensuring the consistent quality and therapeutic effect of the final pharmaceutical product. nih.govresearchgate.net
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
The development of any this compound derivative into a viable drug candidate requires a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics describes the drug's effect on the body.
Research on a novel series of pyrrolidine-2-carbonitrile derivatives developed as DPP-4 inhibitors for type 2 diabetes highlighted one compound with a desirable pharmacokinetic profile in rats. nih.gov This favorable profile, combined with good efficacy in animal models, marked it as a promising candidate for further development. nih.gov The PK/PD analysis helps to establish a link between the administered dose, the resulting drug concentration in the body over time, and the magnitude of the therapeutic effect. This relationship is critical for optimizing drug design and predicting clinical outcomes. While comprehensive PK/PD data for this compound itself is not extensively detailed in the literature, the principles are applied to all its derivatives under investigation to ensure they can reach their target in sufficient concentration and exert the desired pharmacological effect. nih.gov
Other Research Applications of Pyrrolidine 1 Carbonitrile in Chemical Sciences
Agrochemical Development
The compound is a key component in the development of modern agricultural chemicals. chemimpex.com Its structural attributes are leveraged to create active ingredients for products designed to protect crops and enhance yield.
Pyrrolidine-1-carbonitrile is utilized in the formulation of advanced pesticides and herbicides. chemimpex.com It functions as a crucial intermediate or building block in the synthesis of novel agrochemical agents. chemimpex.com The incorporation of the pyrrolidine (B122466) moiety can influence the biological activity and selectivity of the final product. While specific commercial formulations containing this exact compound are not detailed in readily available literature, its role in the synthetic process is to contribute to the creation of more effective and potent pesticides and herbicides. chemimpex.com The pyrrolidine ring is a structural feature found in various biologically active molecules, and its inclusion in agrochemical design is a strategic approach to developing new crop protection solutions. nih.gov
| Application Area | Specific Use | Contribution of this compound |
|---|---|---|
| Agrochemicals | Pesticide & Herbicide Formulation | Serves as a key intermediate to enhance the efficacy of the final active ingredients. chemimpex.com |
| Materials Science | Specialty Polymer Production | Incorporated into polymers to improve durability and resistance to environmental factors. chemimpex.com |
Materials Science and Specialty Polymer Production
In the field of materials science, this compound is incorporated into the production of specialty polymers and materials. chemimpex.com Specialty polymers are designed for high-performance applications where standard polymers may fail, exhibiting enhanced properties such as thermal stability, chemical resistance, and specific mechanical strengths.
The integration of this compound into polymer structures can significantly improve material properties. chemimpex.com Its cyclic structure can add rigidity and thermal stability to the polymer backbone. The nitrile group offers a site for further chemical modification or can influence intermolecular interactions within the material, potentially enhancing characteristics like durability and resistance to environmental factors such as chemical exposure or weathering. chemimpex.com
Environmental Chemistry Studies (General Scope)
The environmental impact of chemical compounds is a critical area of modern scientific investigation. This includes understanding how a substance behaves once released into the environment, its potential for persistence, and the pathways through which it transforms.
Specific environmental fate and transformation studies for this compound are not extensively documented in publicly available literature. However, a general assessment can be inferred from the behavior of its constituent functional groups—the pyrrolidine ring and the nitrile group.
A Safety Data Sheet for the compound indicates it is likely to be mobile in the environment due to its volatility, necessitating proper disposal according to hazardous waste regulations. fishersci.com
The nitrile (cyano) group in organic compounds can be subject to biodegradation. iloencyclopaedia.org Various microbes are capable of degrading cyanides, often converting them to carbon dioxide and ammonia (B1221849), which suggests that the nitrile moiety of this compound could be a site for microbial action in soil or water. epa.gov Studies on related dicarbonitrile compounds have demonstrated enzymatic decyanation, further supporting the potential for microbial breakdown of the C≡N group. researchgate.net
The pyrrolidine ring is a saturated heterocycle found in numerous natural products, including the amino acid proline. wikipedia.org The parent compound, pyrrolidine, is expected to have very high mobility in soil. nih.gov The prevalence of the pyrrolidine scaffold in nature suggests that microorganisms possess enzymatic pathways capable of degrading this ring structure. wikipedia.orgnih.gov
Therefore, while specific data on the half-life or transformation products of this compound in environmental matrices like soil or water is lacking, it is plausible that the molecule would undergo biodegradation. The process would likely involve transformation of both the nitrile group and the pyrrolidine ring. epa.govresearchgate.netnih.gov
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and sustainable methods for synthesizing pyrrolidine-containing compounds is a key focus of current research. Traditional synthetic routes are being re-evaluated and novel strategies are emerging to improve yield, reduce waste, and utilize more environmentally friendly reagents. chemimpex.com
Researchers are also exploring innovative catalytic systems to enhance synthetic efficiency. For instance, the use of magnetic nanorods as a reusable catalyst has been reported for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org This approach not only offers high yields but also aligns with the principles of green chemistry by allowing for easy recovery and reuse of the catalyst. rsc.org
Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for the efficient construction of complex pyrrolidine (B122466) derivatives. tandfonline.com These reactions, which involve the combination of three or more starting materials in a single step, offer significant advantages in terms of atom economy and operational simplicity. tandfonline.com The application of microwave irradiation and ultrasound in these reactions has also been shown to accelerate reaction times and improve yields. tandfonline.com
| Synthetic Strategy | Key Advantages | Example Application | References |
|---|---|---|---|
| Alternative Routes from Readily Available Materials | Higher yields, cost-effective, avoids complex protection/deprotection | Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline | beilstein-journals.org, researchgate.net, nih.gov |
| Heterogeneous Catalysis | High yields, catalyst reusability, environmentally friendly | Stereoselective synthesis of spirocyclic pyrrolidines using magnetic nanorods | rsc.org |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | One-pot synthesis of highly substituted pyrrolidines | tandfonline.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Accelerated synthesis of pyrrolidine-based heterocyclic compounds | tandfonline.com, nih.gov |
Advanced Computational Design for Targeted Biological Activities
Computational chemistry has become an indispensable tool in the rational design of novel Pyrrolidine-1-carbonitrile derivatives with specific biological activities. nih.gov In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to predict the interaction of these compounds with biological targets and to optimize their therapeutic potential. nih.govsemanticscholar.org
Molecular docking studies have been instrumental in understanding the binding modes of pyrrolidine derivatives with various enzymes. nih.govsemanticscholar.org For example, the docking of newly synthesized pyrrolidine derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes has provided insights into their potential as anti-inflammatory agents. nih.gov Similarly, docking studies with dipeptidyl peptidase IV (DPP4) have guided the design of potent anti-diabetic agents. semanticscholar.org These studies allow researchers to visualize the interactions between the ligand and the protein at the atomic level, facilitating the design of molecules with improved affinity and selectivity. semanticscholar.org
QSAR modeling is another powerful computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. semanticscholar.org By developing QSAR models for a series of pyrrolidine-2-carbonitrile (B1309360) derivatives, researchers have been able to predict the inhibitory activity of new, unsynthesized compounds. semanticscholar.org This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. semanticscholar.org
The integration of these computational methods allows for a more targeted and efficient approach to drug design. By starting with a virtual library of compounds and using computational tools to screen for potential activity, the number of compounds that need to be synthesized and tested experimentally is significantly reduced, saving both time and resources. researchgate.net
| Computational Method | Objective | Example Target | References |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinity of derivatives to biological targets. | COX-1, COX-2, DPP4 | nih.gov, semanticscholar.org |
| QSAR Modeling | Predict biological activity of novel compounds based on their chemical structure. | DPP4 inhibitors | semanticscholar.org |
| In Silico Screening | Virtually screen libraries of compounds to identify potential drug candidates. | Anti-diabetic agents | researchgate.net |
Exploration of New Therapeutic Areas and Biological Targets
The versatile structure of the pyrrolidine ring has led to its exploration in a wide range of therapeutic areas, with ongoing research continuing to uncover new biological targets and potential applications. nih.govresearchgate.netnih.gov Initially recognized for its presence in natural alkaloids and amino acids, the pyrrolidine scaffold is now a key component in a multitude of synthetic drugs. nih.govmdpi.com
One of the most well-established therapeutic areas for pyrrolidine derivatives is in the treatment of type 2 diabetes. researchgate.netnih.gov Specifically, pyrrolidine-2-carbonitrile derivatives are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. nih.gov The development of selective DPP-4 inhibitors has been a major focus, leading to promising drug candidates with good efficacy in preclinical studies. nih.gov
Beyond diabetes, pyrrolidine-containing compounds have shown significant promise as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research has demonstrated the ability of these derivatives to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. nih.gov
The antiviral potential of pyrrolidine derivatives is another active area of investigation. nih.gov These compounds have been incorporated into drugs targeting viral proteases, such as the hepatitis C virus (HCV) NS3/4A serine protease. nih.gov The unique conformational properties of the pyrrolidine ring contribute to its ability to fit into the active sites of these enzymes. nih.govresearchgate.net
Furthermore, recent studies have highlighted the potential of pyrrolidine derivatives in oncology. frontiersin.org For instance, certain derivatives have been identified as antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis. frontiersin.org Additionally, the vascular endothelial growth factor receptor 2 (VEGFR-2) has been identified as a potential target for oxindole-based compounds, a class of molecules that can incorporate the pyrrolidine scaffold. f1000research.com
The broad spectrum of biological activities associated with pyrrolidine derivatives underscores the importance of continued research to identify novel targets and expand their therapeutic utility. nih.govekb.eg
Integration with Advanced Drug Delivery Systems
The unique chemical properties of pyrrolidine derivatives are being leveraged in the development of advanced drug delivery systems designed to enhance the efficacy and safety of therapeutic agents. unimi.itbucknell.edu These systems aim to control the release of drugs, target specific tissues, and improve the stability of the active pharmaceutical ingredient.
One innovative approach involves the use of pyrrolidine-carbamate self-immolative spacers. unimi.it These spacers can be attached to a drug molecule and are designed to undergo a rapid cyclization reaction under specific physiological conditions, leading to the release of the active drug. unimi.it The rate of this release can be fine-tuned by modifying the structure of the pyrrolidine spacer, offering a promising strategy for controlled drug release. unimi.it
In another application, pyrrolidone-containing polyanhydrides are being investigated for their potential in controlled drug delivery devices. bucknell.edu These polymers combine the hydrolytically labile anhydride (B1165640) linkages, which allow for gradual degradation and drug release, with the stabilizing properties of the pyrrolidone moiety. bucknell.edu This combination is particularly promising for the delivery of sensitive biomolecules, such as proteins. bucknell.edu
The ability of the pyrrolidine scaffold to be incorporated into larger polymer structures opens up a wide range of possibilities for designing novel drug delivery vehicles. These systems can be engineered to respond to specific stimuli, such as changes in pH or the presence of certain enzymes, allowing for targeted drug release at the site of disease.
Investigation of this compound in Emerging Technologies
Beyond its well-established role in pharmaceuticals, this compound and its derivatives are finding applications in a variety of emerging technologies, particularly in the fields of materials science and agrochemicals. chemimpex.commyskinrecipes.com
In materials science, this compound is utilized in the production of specialty polymers. chemimpex.com Its incorporation into polymer chains can enhance properties such as durability and resistance to environmental factors. chemimpex.com The reactivity of the carbonitrile group and the unique structural features of the pyrrolidine ring make it a valuable building block for creating materials with tailored functionalities. For example, polyvinyl pyrrolidone, a polymer derived from a related structure, has been used as a surfactant to improve the dispersion of nanoparticles in composite materials, leading to enhanced mechanical properties. researchgate.net
In the agrochemical industry, this compound serves as a key intermediate in the synthesis of pesticides and herbicides. myskinrecipes.com Its chemical structure can be modified to create molecules that are effective at controlling pests and weeds, contributing to improved crop yields. myskinrecipes.com
The versatility of this compound suggests that its applications in emerging technologies will continue to expand. As our understanding of its chemical properties grows, so too will the opportunities to incorporate this compound into novel materials and systems with advanced functionalities.
Q & A
Q. What are the established synthetic routes for Pyrrolidine-1-carbonitrile, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions involving pyrrolidine derivatives and nitrile-containing precursors. A common method involves reacting 2-aminopyrrolidine with carbonitrile sources under acidic conditions (e.g., acetic acid) to promote cyclization . Key variables include temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Lewis acids). Yield optimization requires iterative testing of these parameters, with characterization by NMR and HPLC to confirm purity (>95%) .
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization (acidic) | Acetic acid, 2-aminopyrrolidine | 65–75 | 92–98 |
| Condensation (base) | KOH, THF | 50–60 | 85–90 |
Q. How should researchers characterize this compound to confirm structural integrity?
Essential techniques include:
- NMR spectroscopy : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups) and nitrile moiety (δ 120–125 ppm in NMR) .
- Mass spectrometry : Validate molecular weight (MW: 110.14 g/mol) via ESI-MS or GC-MS.
- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in pharmacological data (e.g., antidiabetic vs. antitumor efficacy) often arise from structural variations or assay conditions. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for liver-targeted activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., thiophene or dichlorophenyl groups) and compare IC₅₀ values .
- Meta-analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify outliers or confounding variables .
Q. What experimental design principles apply when evaluating this compound’s pharmacokinetic properties?
Key considerations include:
- In vitro models : Use Caco-2 cells for intestinal absorption studies and human liver microsomes for metabolic stability .
- Dosing regimens : Test multiple concentrations (1–100 µM) to establish dose-response curves and calculate clearance rates.
- Control groups : Include reference compounds (e.g., metformin for antidiabetic assays) to contextualize efficacy .
Q. How can computational modeling enhance the development of this compound-based therapeutics?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR for anticancer activity). Validate predictions with:
- MD simulations : Assess ligand-protein stability over 100-ns trajectories using GROMACS .
- ADMET profiling : Predict toxicity via platforms like SwissADME to prioritize candidates with favorable bioavailability and low hepatotoxicity .
Methodological Best Practices
- Reproducibility : Document synthetic protocols in detail (solvent volumes, stirring times) and deposit raw data in repositories like Zenodo .
- Literature review : Use PubMed and SciFinder to identify gaps (e.g., limited neuropharmacological studies) and apply PICO frameworks to refine hypotheses .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
